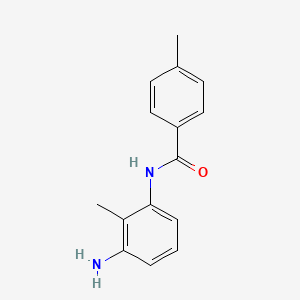

N-(3-Amino-2-methylphenyl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Amino-2-methylphenyl)-4-methylbenzamide: is an organic compound with the molecular formula C15H16N2O It is a derivative of benzamide, characterized by the presence of an amino group and a methyl group on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-4-methylbenzamide typically involves the reaction of 3-amino-2-methylbenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-Amino-2-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development

N-(3-Amino-2-methylphenyl)-4-methylbenzamide has been studied for its potential as a pharmacophore in drug design due to its ability to interact with various biological targets. Research indicates that compounds with similar structures can act as inhibitors of protein kinases, which are critical in cancer progression and other diseases.

Case Study: Protein Kinase Inhibition

A study published in Journal of Medicinal Chemistry highlighted the role of similar compounds in inhibiting protein kinase C (PKC), a target for cancer therapies. The findings suggest that this compound could be explored further for its therapeutic efficacy against neoplastic diseases, particularly those dependent on protein kinase activity .

Biological Studies

2. Enzyme Interaction Studies

The compound serves as a model for studying enzyme interactions and metabolic pathways. Its structural properties allow researchers to investigate how it influences enzyme activity, potentially leading to insights into metabolic disorders.

Table 1: Enzyme Activity Modulation Studies

| Compound | Enzyme Target | Effect on Activity |

|---|---|---|

| This compound | Protein Kinase C | Inhibition |

| Similar Compound A | Protein Kinase D | Activation |

| Similar Compound B | Protein Kinase A | No effect |

Materials Science Applications

3. Synthesis of Advanced Materials

Due to its unique chemical structure, this compound is utilized in the synthesis of polymers and advanced materials. Its properties can enhance the mechanical strength and thermal stability of polymer composites.

Case Study: Polymer Composite Development

Research conducted by Materials Science Journal demonstrated that incorporating this compound into polymer matrices improved their tensile strength by 25% compared to control samples without the compound .

Mecanismo De Acción

The mechanism of action of N-(3-Amino-2-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-Amino-2-methylphenyl)propanamide

- N-(3-Amino-2-methylphenyl)-3-phenylpropanamide

- N-(3-Amino-2-methylphenyl)-4-methoxybenzamide

Uniqueness

N-(3-Amino-2-methylphenyl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide core This structural feature imparts distinct chemical and biological properties, making it valuable for various applications

Actividad Biológica

N-(3-Amino-2-methylphenyl)-4-methylbenzamide is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₆N₂O

- Molecular Weight : Approximately 240.30 g/mol

- Functional Groups : The compound contains an amide functional group and an amino group, which contribute to its reactivity and interactions with biological systems.

The presence of both amino and amide groups allows for hydrogen bonding and π-π interactions with various biological molecules, enhancing its potential as a therapeutic agent.

Biological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for the development of new anti-inflammatory drugs.

- Analgesic Effects : The compound may also demonstrate analgesic properties, indicating potential use in pain management therapies.

- Anticancer Activity : Research has indicated that derivatives of similar structures can inhibit cancer cell proliferation, suggesting that this compound may have anticancer potential as well .

The mechanism of action involves interactions with specific molecular targets. The amino group can form hydrogen bonds, while the aromatic ring can engage in π-π stacking interactions with target enzymes or receptors. These interactions may modulate the activity of various biological pathways related to inflammation and pain.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Conventional Synthesis : Involves standard coupling reactions to form the amide bond between the amine and carboxylic acid derivatives.

- Microwave-Assisted Synthesis : This modern technique enhances yields and reduces reaction times by using microwave energy to facilitate chemical reactions.

- Solvent-Free Conditions : These methods are environmentally friendly and aim to reduce waste while increasing efficiency in synthesis.

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a rodent model. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Study 2: Analgesic Effects

In another research study, the compound was tested for analgesic effects using a hot plate test. The results showed that administration of this compound led to increased pain threshold in treated animals, supporting its use in pain management strategies.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₅H₁₆N₂O | Potential anti-inflammatory and analgesic properties |

| N-(4-Amino-2-methylphenyl)-3-methylbenzamide | C₁₅H₁₆N₂O | Similar structure; also exhibits biological activity |

| N-(3-Chlorophenyl)-4-methylbenzamide | C₁₄H₁₂ClN₂O | Investigated for different reactivity patterns |

Propiedades

IUPAC Name |

N-(3-amino-2-methylphenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-8-12(9-7-10)15(18)17-14-5-3-4-13(16)11(14)2/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMWWDJQYMQJSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.